

Application Notes and Protocols for Screening KRAS G12D Inhibitor Potency

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Compound of Interest					
Compound Name:	KRAS G12D inhibitor 12				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various in vitro assays essential for the screening and characterization of Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12D inhibitors. The protocols are designed to guide researchers in determining the potency and mechanism of action of novel therapeutic compounds targeting this critical oncogene.

Introduction to KRAS G12D Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is one of the most frequent oncogenic mutations in KRAS and is highly prevalent in pancreatic, colorectal, and lung cancers. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. The development of small molecule inhibitors that can selectively target the KRAS G12D mutant protein is a major focus of cancer drug discovery.

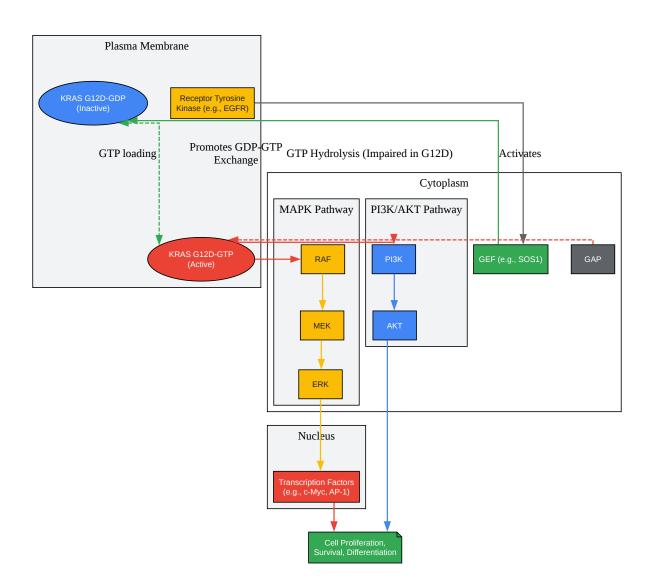
This document outlines key in vitro assays to assess the potency of KRAS G12D inhibitors, from direct biochemical engagement to cellular pathway modulation and anti-proliferative effects.



KRAS G12D Signaling Pathway

The constitutively active KRAS G12D protein continuously activates downstream effector pathways, primarily the MAPK and PI3K/AKT pathways, driving tumorigenesis. Understanding this signaling cascade is crucial for designing and interpreting assays for inhibitor screening.





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Caption: Simplified KRAS G12D signaling pathway.



Quantitative Data Summary of KRAS G12D Inhibitors

The following tables summarize the in vitro potency of several known KRAS G12D inhibitors across various biochemical and cellular assays. This data allows for a comparative analysis of their efficacy and selectivity.

Table 1: Biochemical Assay Potency of KRAS G12D Inhibitors



Inhibitor	Assay Type	Target	IC50 (nM)	KD (nM)	Notes
MRTX1133	AlphaLISA	KRAS G12D	5	Inhibition of KRAS G12D interaction with RAF1.[1]	
SPR	KRAS G12D- GDP	0.2	High-affinity binding to the inactive state. [1]		
TR-FRET Nucleotide Exchange	KRAS G12D	0.14	Potent inhibition of SOS1- mediated nucleotide exchange.[2]		
TR-FRET Nucleotide Exchange	KRAS WT	5.37	Demonstrate s selectivity over wild-type KRAS.[2]	-	
BI-2852	AlphaScreen	GTP-KRAS G12D :: SOS1	490	Inhibits interaction with the nucleotide exchange factor.[3][4]	
AlphaScreen	GTP-KRAS G12D :: CRAF	770	Inhibits interaction with the downstream effector RAF. [3]		_



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AlphaScreen	GTP-KRAS G12D :: PI3Kα	500	Inhibits interaction with another key effector. [3]	
Isothermal Titration Calorimetry (ITC)	GCP-KRAS G12D	740	Direct binding affinity measurement .[3]	-
ERAS-5024	RAS-RAF Binding Assay	KRAS G12D	0.86	Potent inhibition of effector protein binding.[5]
VS-7375	Nucleotide Exchange	GDP-bound KRAS G12D	Single-digit nM	Targets the inactive state. [6]
Protein- Protein Interaction	GMPPNP- bound KRAS G12D - RAF1	Single-digit nM	Also targets the active state.[6]	
RMC-9805	Biochemical Crosslinking	KRAS G12D (ON)	Covalent inhibitor targeting the active state.	_

Table 2: Cellular Assay Potency of KRAS G12D Inhibitors



Inhibitor	Cell Line	Assay Type	IC50 (nM)	Notes
MRTX1133	AGS (KRAS G12D)	pERK Inhibition	2	Potent downstream pathway inhibition.[1]
AGS (KRAS G12D)	2D Cell Viability	6	Strong antiproliferative effect.[1]	_
MKN1 (KRAS WT)	2D Cell Viability	>3000	High selectivity over wild-type KRAS cells.[1]	_
AsPC-1 (KRAS G12D)	3D Cell Viability	~10.5	(Estimated from comparative data)[7]	
BI-2852	NCI-H358 (KRAS mutant)	pERK Inhibition	5800 (EC50)	Cellular pathway inhibition.[3][4]
NCI-H358 (KRAS mutant)	Cell Viability (low serum)	6700 (EC50)	Anti-proliferative effect.[3]	
ERAS-5024	AsPC-1 (KRAS G12D)	pERK Inhibition	2.1	Strong downstream pathway inhibition.[5]
AsPC-1 (KRAS G12D)	3D Cell Viability	3.5	Potent anti- proliferative effect in a 3D model.[5]	
RMC-9805	AsPC-1 (KRAS G12D)	pERK Inhibition	23 (EC50)	Cellular pathway inhibition.[8]
AsPC-1 (KRAS G12D)	Cell Viability (CTG)	17 (EC50)	Anti-proliferative effect.[8]	_



VS-7375	KRAS G12D cell panel	pERK Inhibition	Sub-nanomolar	Potent and selective pathway inhibition.[6]
KRAS G12D cell panel	Cell Proliferation	Potent inhibition		

Experimental Protocols

This section provides detailed protocols for key in vitro assays to determine the potency of KRAS G12D inhibitors.

Biochemical Assays

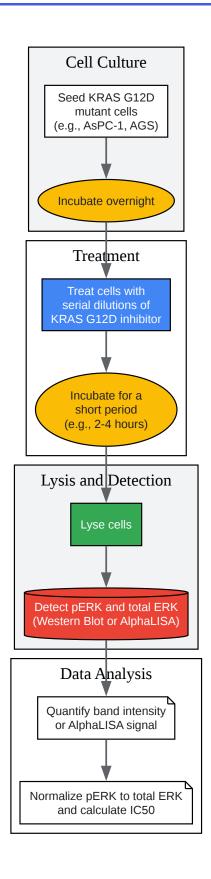
Biochemical assays are essential for determining the direct interaction of an inhibitor with the KRAS G12D protein and its impact on fundamental molecular functions.

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation, which is catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.









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